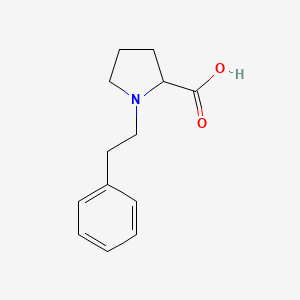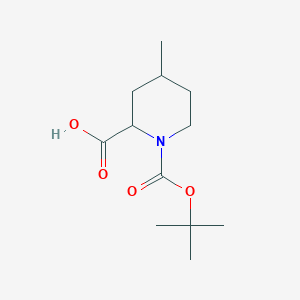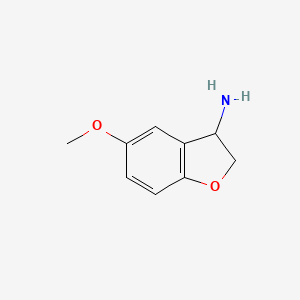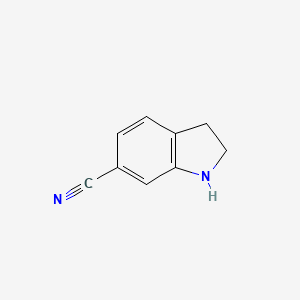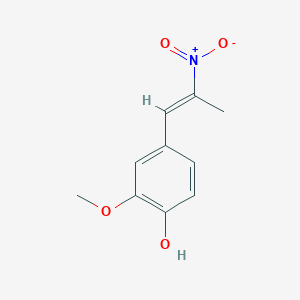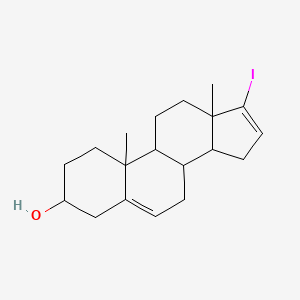
5-alpha-Pregnane-3,20-dione
Overview
Description
5-alpha-Pregnane-3,20-dione is a useful research compound. Its molecular formula is C21H32O2 and its molecular weight is 316.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Placental Metabolism : 5-alpha-Pregnane-3,20-dione is synthesized in the placenta and its concentration is higher in pregnant women's blood compared to nonpregnant women. This synthesis involves the conversion of progesterone and is influenced by pH levels (Milewich et al., 1979).
Endometrium Receptor Binding : In mammals, this compound shows binding affinity to endometrium progestin receptors, suggesting a biological role, especially in horses and African elephants. The compound's binding affinity varies across different species (Jewgenow & Meyer, 1998).
Human Adrenal Activity : It is produced by homogenates of adult human adrenals from both normal and hyperplastic tissues, indicating its synthesis in the adrenal glands (Charreau et al., 1968).
Uterine Muscle Relaxation : this compound can affect the contracting human myometrium at term, indicating a role in labor and pregnancy maintenance (Löfgren et al., 1992).
Radioimmunoassay Measurement : A radioimmunoassay method developed for measuring this compound in human plasma provides a tool for studying its levels during pregnancy (Zwirner et al., 1983).
Corpus Luteum Function : The compound is a principal progestin biosynthesized by the African elephant corpus luteum, with its measurement reflecting corpus luteum function (Hodges et al., 1997).
Serum Concentration Changes : A decrease in serum concentration of this compound occurs prior to spontaneous labor, suggesting its role in labor onset (Löfgren et al., 1988).
Antiepileptic Properties : The compound has been evaluated for its antiepileptic effects in experimental animal models, showing potential in this area (Landgren et al., 1987).
Gluconeogenesis Influence : Its impact on enzymes of gluconeogenesis in rat liver indicates a possible role in metabolic processes (Golf et al., 1984).
Cytotoxic Properties : A study found that this compound, isolated from Gelsemium sempervirens, exhibits cytotoxic properties, suggesting potential applications in cancer research (Schun & Cordell, 1987).
properties
IUPAC Name |
17-acetyl-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14,16-19H,4-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRPGKVKISIQBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



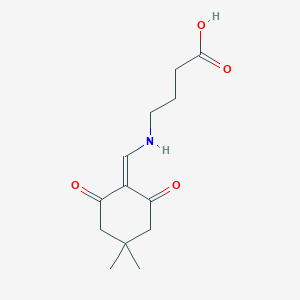
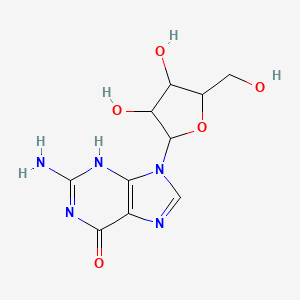
![1-[(2-Chlorophenyl)methylazaniumyl]cyclohexane-1-carboxylate](/img/structure/B7797142.png)
![1-[(4-Fluorophenyl)methylazaniumyl]cyclohexane-1-carboxylate](/img/structure/B7797144.png)


